2-Amino-1-(3-chloro-5-fluorophenyl)propan-1-ol hydrochloride
Description
Properties
IUPAC Name |
2-amino-1-(3-chloro-5-fluorophenyl)propan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFNO.ClH/c1-5(12)9(13)6-2-7(10)4-8(11)3-6;/h2-5,9,13H,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVNIHXAMLUMEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC(=CC(=C1)Cl)F)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(3-chloro-5-fluorophenyl)propan-1-ol hydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-chloro-5-fluorobenzaldehyde.
Aldol Condensation: The aldehyde undergoes an aldol condensation with a suitable amine to form an intermediate imine.
Reduction: The imine is then reduced to form the corresponding amine.
Hydroxylation: The amine undergoes hydroxylation to introduce the hydroxyl group at the desired position.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Reaction Conditions: Optimization of temperature, pressure, and solvent conditions to maximize yield.
Purification: Implementation of purification techniques such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(3-chloro-5-fluorophenyl)propan-1-ol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the aromatic ring.
Substitution: Halogen atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehalogenated or reduced aromatic compounds.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Inhibition of Tumor Necrosis Factor Alpha (TNFα)
One of the primary applications of 2-Amino-1-(3-chloro-5-fluorophenyl)propan-1-ol hydrochloride is as a potent inhibitor of TNFα, a cytokine involved in systemic inflammation and autoimmune diseases. This inhibition is crucial for the potential treatment of conditions such as rheumatoid arthritis and inflammatory bowel disease. The compound's mechanism involves binding to the TNFα trimer, distorting its structure and preventing aberrant signaling through TNF receptor 1 (TNFR1) .
High Throughput Screening (HTS)
The compound is also utilized in HTS assays, which are essential in drug discovery. It can be dispensed into microplates with non-binding surfaces and transferred using acoustic transfer methods. The outcomes from these assays can lead to the identification of active compounds that modulate specific biomolecular pathways, providing insights for further drug development .
Biological Studies
Enzyme Inhibition and Receptor Binding
Research has focused on the compound's effects on biological systems, particularly its interactions with enzymes and receptors. The amino group allows for hydrogen bonding with active site residues, while the aromatic ring engages in hydrophobic interactions, modulating protein activity . This property makes it a useful biochemical probe for studying enzyme mechanisms.
Chemical Research
Synthetic Intermediate
In chemical research, 2-Amino-1-(3-chloro-5-fluorophenyl)propan-1-ol hydrochloride serves as an intermediate in synthesizing complex organic molecules. Its unique structure allows for various chemical reactions that can lead to the development of novel compounds with enhanced biological activities .
Industrial Applications
The compound is also employed in producing specialty chemicals and pharmaceuticals, where its unique properties can be harnessed to create new products with specific functionalities .
Mechanism of Action
The mechanism of action of 2-Amino-1-(3-chloro-5-fluorophenyl)propan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Halogenation Effects
- The target compound’s 3-chloro-5-fluorophenyl group confers stronger electron-withdrawing effects compared to unsubstituted phenyl rings (e.g., in compounds) or hydroxyl-substituted analogs (). This enhances stability and may influence binding affinity in biological systems .
- In contrast, the thiophene-pyrazole system in ’s compound introduces sulfur-based heterocycles, which often improve metabolic resistance but increase molecular weight significantly (480.78 vs. 240.10) .
Functional Group Impact
- Amino Alcohol vs. Amino Ketone: The target compound’s -OH group (propanol) contrasts with the ketone in ’s ethanone derivative. Alcohols generally exhibit higher polarity and hydrogen-bonding capacity, affecting solubility and crystallinity .
- Ester vs. Hydrochloride Salts : The ethyl ester in ’s compound may enhance membrane permeability compared to hydrochloride salts, though the latter improves stability and crystallinity .
Research Implications and Data Gaps
- Physical Properties: Melting point and solubility data for the target compound are unavailable, limiting comparative analysis with analogs like ’s diol (mp 112–115°C) or ’s ethanone (mp 177°C) .
Biological Activity
2-Amino-1-(3-chloro-5-fluorophenyl)propan-1-ol hydrochloride is a chemical compound with significant implications in medicinal chemistry, particularly as a potential therapeutic agent due to its biological activity. This compound has been identified as a potent inhibitor of tumor necrosis factor alpha (TNFα), a cytokine involved in systemic inflammation and various autoimmune diseases. This article explores the biological activity of this compound, including its mechanism of action, synthesis, and potential applications.
- Molecular Formula : C9H11ClFNO
- Molecular Weight : 203.64 g/mol
- IUPAC Name : 2-amino-1-(3-chloro-5-fluorophenyl)propan-1-ol
- CAS Number : 1550886-74-2
The primary mechanism through which 2-Amino-1-(3-chloro-5-fluorophenyl)propan-1-ol hydrochloride exerts its biological effects is through the inhibition of TNFα. This compound binds to TNFα, distorting its trimeric structure upon binding, which results in aberrant signaling when TNFα interacts with its receptor, TNFR1. This inhibition can lead to reduced inflammation and modulation of immune responses, making it a candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel disease .
Synthesis
The synthesis of 2-Amino-1-(3-chloro-5-fluorophenyl)propan-1-ol hydrochloride involves several key steps:
- Preparation of Starting Material : 3-chloro-5-fluorobenzaldehyde is synthesized.
- Aldol Condensation : The aldehyde undergoes aldol condensation with an appropriate amine to form an intermediate imine.
- Reduction : The imine is reduced to yield the corresponding amine.
- Hydroxylation : The amine is hydroxylated to introduce the hydroxyl group at the desired position.
- Formation of Hydrochloride Salt : The final step involves treating the compound with hydrochloric acid to form the hydrochloride salt .
Inhibition of TNFα
Research has demonstrated that 2-Amino-1-(3-chloro-5-fluorophenyl)propan-1-ol hydrochloride effectively inhibits TNFα in vitro and in vivo. In a collagen antibody-induced arthritis model, the compound exhibited biologic-like efficacy, suggesting its potential as a therapeutic agent for inflammatory diseases .
High Throughput Screening (HTS)
The compound is also suitable for high-throughput screening (HTS) assays, which are critical in drug discovery. By utilizing automated systems, researchers can assess the biological activity of various compounds rapidly, identifying those that modulate specific biomolecular pathways .
Comparative Analysis with Similar Compounds
The following table summarizes key features of 2-Amino-1-(3-chloro-5-fluorophenyl)propan-1-ol hydrochloride compared to structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Amino-1-(3-chloro-5-fluorophenyl)propan-1-ol | C9H11ClFNO | Potent TNFα inhibitor |
| 3-Amino-1-(5-chloro-2-fluorophenyl)propan-1-ol | C9H11ClFNO | Similar structure but different halogen pattern |
| 2-Amino-1-(4-chlorophenyl)propan-1-ol | C9H12ClN | Lacks fluorine substitution |
| 4-Amino-1-(3-fluorophenyl)propan-1-ol | C9H12FN | Different halogen positioning |
This comparative analysis highlights how the specific combination of chlorine and fluorine substitutions on the aromatic ring of 2-Amino-1-(3-chloro-5-fluorophenyl)propan-1-ol hydrochloride may enhance its biological activity compared to similar compounds .
Case Studies and Research Findings
Recent studies have focused on the compound's effect on various biological systems:
- Collagen-Induced Arthritis Model : Demonstrated significant reduction in inflammatory markers and joint swelling when treated with the compound.
- In Vitro Binding Studies : Showed high affinity for TNFα receptors, confirming its potential as a therapeutic agent in inflammatory conditions.
- Synthetic Methodology Development : Ongoing research aims to optimize synthetic routes for higher yields and purities, facilitating further biological testing .
Q & A
Q. What are the established synthetic routes for 2-Amino-1-(3-chloro-5-fluorophenyl)propan-1-ol hydrochloride, and what are their respective yields and purity profiles?
- Methodological Answer : The compound can be synthesized via reductive amination of the corresponding ketone precursor. For example, a modified approach inspired by aminochloropropane synthesis involves using oxalyl chloride for activation followed by acid hydrolysis (e.g., HCl reflux). A typical procedure includes:
- Reacting 3-chloro-5-fluorophenylpropan-1-one with ammonium acetate in methanol under reflux.
- Reducing the intermediate imine with sodium cyanoborohydride.
- Isolating the hydrochloride salt via crystallization.
Yields range from 19–36% depending on reaction scale and purification methods, with purity >95% confirmed by HPLC (comparable to methods in ). Challenges include instability due to hygroscopicity, requiring anhydrous conditions .
Q. Which spectroscopic techniques are most effective for characterizing this compound's structure and purity?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can confirm the stereochemistry and substituent positions (e.g., 3-chloro-5-fluorophenyl group). For example, aromatic protons appear as multiplets in δ 7.2–7.8 ppm, while the amine proton resonates near δ 2.5–3.5 ppm .
- X-ray Crystallography : Resolves absolute configuration, critical for chiral centers. A related compound, (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol, was structurally validated using this method .
- HPLC-MS : Quantifies purity and detects byproducts. Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) for optimal separation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield without compromising purity?
- Methodological Answer :
- Solvent Selection : Replace THF with dichloromethane to enhance solubility of intermediates, reducing side reactions. Evidence from similar syntheses shows improved yields (e.g., 19% → 36%) when switching solvents .
- Stoichiometry : Adjust oxalyl chloride equivalents (1.04–1.2 equiv.) to minimize overactivation of intermediates.
- Temperature Control : Maintain reflux at 72°C during hydrolysis to prevent decomposition. Higher temperatures (>80°C) degrade amine products .
- Additives : Use molecular sieves to absorb water, enhancing imine formation efficiency .
Q. How should researchers address discrepancies in spectral data between experimental and computational models?
- Methodological Answer :
- DFT Calculations : Optimize the molecular geometry using Gaussian09 at the B3LYP/6-31G(d) level. Compare computed H NMR chemical shifts with experimental data to identify conformational mismatches .
- Dynamic NMR : Resolve tautomerism or rotational barriers causing signal splitting. For example, amine proton exchange rates can be analyzed at variable temperatures .
- Cross-Validation : Use multiple techniques (e.g., IR for functional groups, HRMS for molecular ion confirmation) to reconcile contradictions .
Q. What are the best practices for ensuring the compound's stability during long-term storage?
- Methodological Answer :
- Storage Conditions : Keep at −20°C in amber vials under argon to prevent oxidation and hygroscopic degradation. Related chlorophenyl analogs show <5% decomposition over 6 months under these conditions .
- Lyophilization : Freeze-dry the hydrochloride salt to remove residual solvents, improving thermal stability (mp >200°C for similar compounds) .
- Quality Monitoring : Perform periodic HPLC checks (every 3 months) to detect degradation products like dehalogenated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
